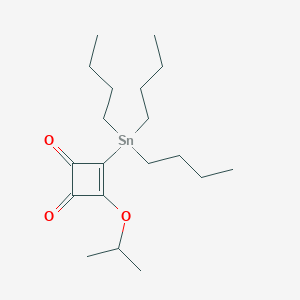

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide . The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a ligand like triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a palladium catalyst and an inert atmosphere.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Reactions: Products include various substituted cyclobutenediones.

Oxidation Reactions: Products include oxides and other oxidized derivatives.

Reduction Reactions: Products include reduced cyclobutenedione derivatives.

科学研究应用

Organic Synthesis

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for:

- Synthesis of Cyclobutenediones : It can be transformed into substituted cyclobutenediones through nucleophilic substitution reactions.

- Formation of Biologically Active Compounds : The compound is utilized in the development of novel pharmaceuticals and biologically active molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Anticancer Research : Studies have indicated that derivatives of cyclobutenediones exhibit cytotoxicity against cancer cell lines. The mechanism often involves the disruption of cellular processes through reactive intermediates formed during metabolic pathways. Case Study : Research demonstrated that certain derivatives showed promising results in inhibiting tumor growth in vitro, suggesting potential as anticancer agents.

Materials Science

This compound is also applied in materials science:

- Synthesis of Polymers : It can be used as a building block for synthesizing functional polymers with specific properties for applications in coatings and adhesives. Case Study : A study highlighted the use of this compound in creating thermosetting resins that exhibit enhanced thermal stability and mechanical strength.

作用机制

The mechanism of action of 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione involves its role as a nucleophilic cyclobutenedione equivalent in various organic reactions . The compound participates in the Stille coupling reaction, where it undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium-catalyzed cross-coupling pathway .

相似化合物的比较

Similar Compounds

- 3-Isopropoxy-4-(tri-n-butylstannyl)-3-cyclobutene-1,2-dione

- 3-Isopropoxy-4-(tributylstannyl)cyclobut-3-ene-1,2-dione

Uniqueness

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione is unique due to its specific structure, which allows it to act as a nucleophilic cyclobutenedione equivalent. This property makes it valuable in the synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals . Its stability under recommended storage conditions and its specific reactivity profile further distinguish it from similar compounds .

生物活性

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione (CAS No. 129034-70-4) is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C₁₈H₃₄O₂Sn, with a molecular weight of 429.2 g/mol. The compound is typically synthesized via the Stille coupling reaction, involving the reaction of an organotin compound with an organic halide under palladium catalysis. This method is notable for its efficiency in forming carbon-carbon bonds, which are crucial for constructing complex organic molecules .

The biological activity of this compound stems from its ability to act as a nucleophilic cyclobutenedione equivalent. This property allows it to participate in various organic reactions, which can lead to the formation of biologically active derivatives. The compound's interaction with cellular components may influence signaling pathways and metabolic processes .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of cyclobutenediones can inhibit inflammatory mediators and reduce edema in animal models .

Case Studies

- Anti-inflammatory Effects : A study on cyclobutenediones demonstrated their ability to inhibit carrageenan-induced paw edema in rats. The mechanism involved the modulation of inflammatory mediators such as nitric oxide synthase (iNOS) and cytokines .

- Anticancer Activity : Research has highlighted that certain cyclobutenedione derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which are particularly detrimental to cancer cell survival .

Table 1: Summary of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential anti-inflammatory and anticancer | Nucleophilic cyclobutenedione equivalent |

| Cyclobutenedione Derivative A | Inhibits paw edema | Modulates iNOS and cytokines |

| Cyclobutenedione Derivative B | Induces apoptosis | Generates reactive oxygen species |

属性

IUPAC Name |

3-propan-2-yloxy-4-tributylstannylcyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3.3C4H9.Sn/c1-4(2)10-6-3-5(8)7(6)9;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVLEBHYELFWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C(=O)C1=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371526 | |

| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129034-70-4 | |

| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。